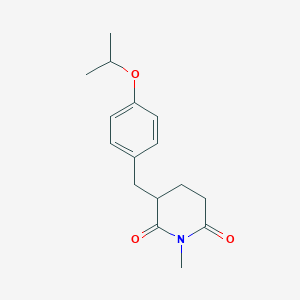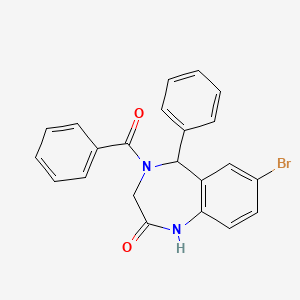
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidinedione derivative that has shown promising results in various studies as an anticonvulsant, neuroprotective, and anti-inflammatory agent.
科学的研究の応用
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been extensively studied for its potential therapeutic applications. It has shown promising results as an anticonvulsant, neuroprotective, and anti-inflammatory agent. In animal models, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce seizures and protect against neuronal damage caused by oxidative stress and inflammation. It has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of ion channels, particularly voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits neuronal activity, in the brain. It also reduces the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when present in excess. In addition, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to neurodegenerative diseases.
実験室実験の利点と制限
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal models. However, there are also limitations to its use. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. In addition, the exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione. One area of focus is the development of more potent and selective derivatives of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione that can target specific ion channels or pathways in the brain. Another area of focus is the investigation of the safety and efficacy of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione in clinical settings. Finally, there is a need for more studies on the long-term effects of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione and its potential for treating chronic neurodegenerative diseases.
合成法
The synthesis of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione involves the reaction of 4-isopropoxybenzylamine with methyl acetoacetate, followed by cyclization with acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
1-methyl-3-[(4-propan-2-yloxyphenyl)methyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-14-7-4-12(5-8-14)10-13-6-9-15(18)17(3)16(13)19/h4-5,7-8,11,13H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQXZMZEYQTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CCC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-benzyl)-1-methyl-piperidine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)
